5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one is a complex organic compound that features tert-butyl(dimethyl)silyl groups. These groups are often used in organic synthesis as protecting groups for alcohols due to their stability and ease of removal under mild conditions .
Vorbereitungsmethoden
The synthesis of 5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. Industrial production methods may involve similar steps but on a larger scale, ensuring high yield and purity .
Analyse Chemischer Reaktionen
5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one can undergo various chemical reactions:
Wissenschaftliche Forschungsanwendungen
5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of 5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl groups stabilize the molecule, preventing unwanted reactions during synthesis. The protection is achieved through the formation of a silicon-oxygen bond, which can be cleaved under mild acidic or basic conditions .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used as a silylation agent for protecting alcohols.
(tert-Butyldimethylsilyloxy)acetaldehyde: Used in the synthesis of complex organic molecules.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A precursor to biologically active natural products.
The uniqueness of 5,7-Bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one lies in its specific structure, which provides stability and reactivity suitable for various synthetic applications.
Eigenschaften
Molekularformel |
C21H46O3Si2 |
---|---|
Molekulargewicht |
402.8 g/mol |
IUPAC-Name |
5,7-bis[[tert-butyl(dimethyl)silyl]oxy]-4,4-dimethylheptan-3-one |
InChI |
InChI=1S/C21H46O3Si2/c1-14-17(22)21(8,9)18(24-26(12,13)20(5,6)7)15-16-23-25(10,11)19(2,3)4/h18H,14-16H2,1-13H3 |
InChI-Schlüssel |
UJQYSULRVHITNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)(C)C(CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.